Atractylenolide Ii

Catalog No.
S648863
CAS No.
73069-14-4
M.F
C15H20O2
M. Wt
232.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atractylenolide Ii

CAS Number

73069-14-4

Product Name

Atractylenolide Ii

IUPAC Name

(4aS,8aR,9aS)-3,8a-dimethyl-5-methylidene-4a,6,7,8,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2-one

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

InChI

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h12-13H,1,4-8H2,2-3H3/t12-,13-,15+/m0/s1

InChI Key

OQYBLUDOOFOBPO-KCQAQPDRSA-N

SMILES

Array

Synonyms

atractylenolide II

Canonical SMILES

CC1=C2CC3C(=C)CCCC3(CC2OC1=O)C

Isomeric SMILES

CC1=C2C[C@H]3C(=C)CCC[C@@]3(C[C@@H]2OC1=O)C

Atractylenolide II is a sesquiterpene lactone.
Atractylenolide II has been reported in Codonopsis pilosula, Chloranthus henryi, and other organisms with data available.
from Atractylodes ovata; structure in first source

Atractylenolide II (AT-II, CAS: 73069-14-4) is a highly purified eudesmane-type sesquiterpene lactone isolated primarily from the rhizomes of Atractylodes macrocephala. As a hydrophobic, low-molecular-weight compound, it serves as a critical analytical reference standard and a targeted pharmacological probe. In procurement and material selection, AT-II is valued for its specific structural profile—lacking the C-8 hydroxyl group of Atractylenolide III and the C-8/C-9 double bond of Atractylenolide I—which imparts distinct lipophilicity, predictable rapid absorption kinetics, and high stability in standard analytical matrices [1]. These baseline properties make it an indispensable reagent for industrial quality control (QA/QC) workflows, pharmacokinetic modeling, and targeted in vitro oncology assays where crude extracts or generic sesquiterpene mixtures fail to provide reproducible data.

Substituting Atractylenolide II with closely related analogs (such as Atractylenolide I or III) or crude botanical extracts severely compromises assay reproducibility and pharmacokinetic predictability. Crude extracts contain highly variable ratios of these lactones, which are prone to interconversion (e.g., AT-II can oxidize to AT-III under poor storage conditions), making them useless for precise quantitative benchmarking[1]. Furthermore, structural differences among the pure analogs dictate vastly different biological and physical behaviors. For instance, Atractylenolide III exhibits an irregular pharmacokinetic absorption curve and significantly lower in vitro anti-proliferative potency in multiple cell lines compared to AT-II [2]. Consequently, buyers requiring a stable, rapidly absorbed probe for acute in vivo models or a reliable HPLC reference standard must procure pure Atractylenolide II, as in-class substitution will lead to erratic baseline data and failed quality control validations.

Pharmacokinetic Predictability and Rapid Absorption

In comparative pharmacokinetic studies using rat models, Atractylenolide II demonstrates a highly predictable and rapid absorption profile, achieving a Tmax of approximately 0.41 hours and an elimination half-life (T1/2) of 0.14 to 2.63 hours depending on the administration matrix. In stark contrast, Atractylenolide III exhibits a prolonged T1/2 of ~4.0 hours and is characterized by an irregular pharmacokinetic absorption curve [1]. This rapid and consistent systemic entry makes AT-II a superior candidate for acute oral formulation testing and time-sensitive in vivo pharmacological modeling.

Evidence DimensionTime to maximum concentration (Tmax) and absorption curve regularity
Target Compound DataAT-II: Tmax ~0.41 h, rapid and predictable absorption
Comparator Or BaselineAT-III: T1/2 ~4 h, irregular pharmacokinetic curve
Quantified DifferenceAT-II achieves peak concentration significantly faster with higher curve predictability than AT-III
ConditionsIn vivo rat model, intragastric administration

Predictable and rapid absorption kinetics are essential for researchers designing precise ADME models, making AT-II a more reliable oral probe than its irregularly absorbed analogs.

Analytical Stability and Extraction Recovery for QA/QC

For industrial quality control, reference standards must maintain strict stability and yield high recovery rates. Under optimized UPLC-MS/MS and HPLC conditions, Atractylenolide II demonstrates exceptional stability in standard solutions, maintaining a relative standard deviation (RSD) of peak area as low as 0.45% to 1.1% over 24 hours at ambient temperature [1]. Furthermore, analytical extraction recoveries for AT-II from complex botanical matrices consistently range from 98.7% to 102.2%, outperforming crude extract baselines which suffer from matrix interference and compound interconversion [2].

Evidence DimensionAnalytical recovery rate and solution stability (RSD)
Target Compound DataAT-II: 98.7–102.2% recovery; 0.45–1.1% RSD over 24h
Comparator Or BaselineCrude botanical matrix: High variability, prone to oxidation/interconversion
Quantified DifferenceAT-II provides near-quantitative recovery (>98%) and sub-2% variance, establishing a rigid analytical baseline
ConditionsHPLC/UPLC-MS/MS quantification from Atractylodes macrocephala extracts

High recovery and ambient stability ensure that AT-II can be reliably used as a quantitative reference standard in commercial pharmaceutical manufacturing and QA/QC labs.

Superior Anti-Proliferative Potency in Specific Carcinoma Models

In targeted in vitro oncology assays, Atractylenolide II exhibits significantly higher potency against specific cancer cell lines compared to its in-class analogs. In HCT15 colorectal cancer cells, AT-II demonstrated an IC50 of 490.6 µM. In direct head-to-head comparison, Atractylenolide I required a higher concentration (IC50 = 784.2 µM), while Atractylenolide III was markedly less effective (IC50 = 1747 µM) [1]. This quantitative advantage underscores the necessity of selecting the exact AT-II structure when screening for gastrointestinal or melanoma anti-proliferative agents.

Evidence DimensionInhibitory Concentration (IC50) for cell viability
Target Compound DataAT-II: IC50 = 490.6 µM
Comparator Or BaselineAT-I: IC50 = 784.2 µM; AT-III: IC50 = 1747 µM
Quantified DifferenceAT-II is ~1.6x more potent than AT-I and ~3.5x more potent than AT-III in this specific model
ConditionsHCT15 colorectal cancer cell line, CCK-8 assay

For procurement in oncology drug discovery, selecting AT-II provides a significantly stronger baseline of anti-proliferative activity in specific gastrointestinal models compared to generic analogs.

Analytical Reference Standard for Herbal QA/QC

Due to its exceptional ambient stability (RSD < 1.1% over 24 hours) and near-quantitative extraction recovery, Atractylenolide II is the preferred reference standard for HPLC and UPLC-MS/MS workflows. It is essential for the commercial quality control, grading, and standardization of Atractylodes macrocephala raw materials and derived botanical formulations [1].

In Vivo Pharmacokinetic and ADME Modeling

AT-II’s rapid and predictable absorption profile (Tmax ~0.41 h) makes it an ideal specific probe for oral bioavailability and ADME studies. Researchers should select AT-II over AT-III to avoid irregular absorption curves when modeling the systemic uptake of sesquiterpene lactones[2].

Targeted Oncology Screening (Gastrointestinal & Melanoma)

Given its superior IC50 values against specific cell lines like HCT15 compared to its analogs, AT-II is the optimal choice for procurement when designing in vitro screening assays or xenograft models focused on colorectal cancer and melanoma proliferation pathways [3].

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

232.146329876 Da

Monoisotopic Mass

232.146329876 Da

Heavy Atom Count

17

Dates

Last modified: 08-15-2023

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